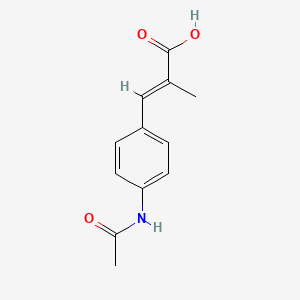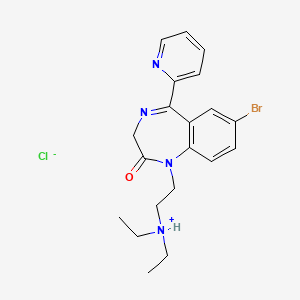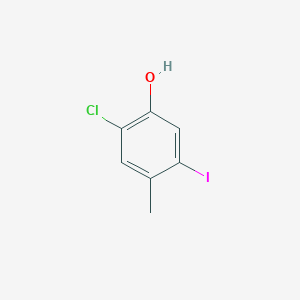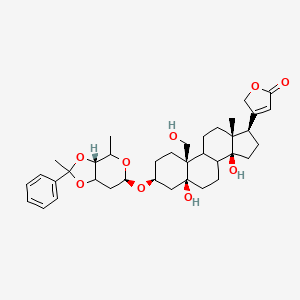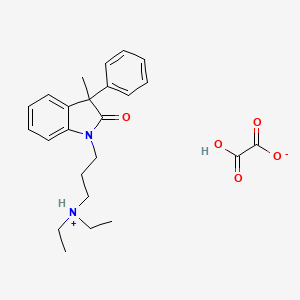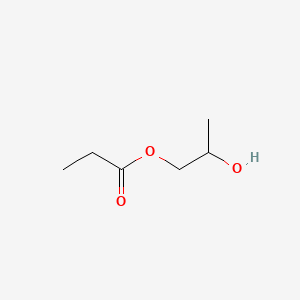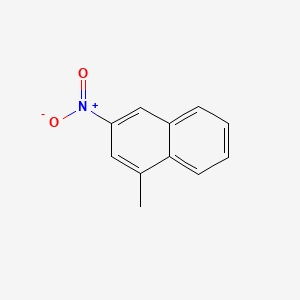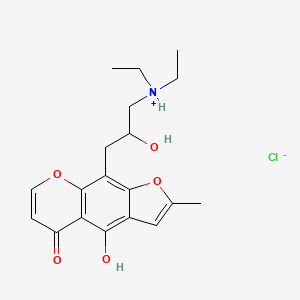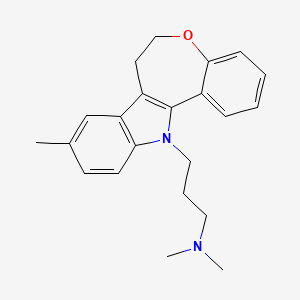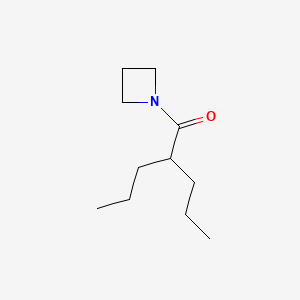
Azetidine, 1-(2-propylvaleryl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine, 1-(2-propylvaleryl)- is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Azetidine, 1-(2-propylvaleryl)- can be synthesized through various methods. . This method is efficient but has limitations due to inherent challenges. Another method includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclocondensation reactions under microwave irradiation. This approach is efficient and allows for the synthesis of various 1,3-disubstituted azetidines . Additionally, the use of La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields .
化学反応の分析
Types of Reactions
Azetidine, 1-(2-propylvaleryl)- undergoes several types of chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Azetidine, 1-(2-propylvaleryl)- has several scientific research applications:
作用機序
The mechanism of action of azetidine, 1-(2-propylvaleryl)- involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain facilitates bond cleavage and functionalization, making it a versatile intermediate in organic synthesis . The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates under appropriate conditions .
類似化合物との比較
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
Azetidine, 1-(2-propylvaleryl)- is unique due to its balance of ring strain and stability, which allows for facile handling and unique reactivity. This makes it an attractive candidate for various synthetic applications and distinguishes it from other nitrogen-containing heterocycles .
特性
CAS番号 |
23097-70-3 |
|---|---|
分子式 |
C11H21NO |
分子量 |
183.29 g/mol |
IUPAC名 |
1-(azetidin-1-yl)-2-propylpentan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-6-10(7-4-2)11(13)12-8-5-9-12/h10H,3-9H2,1-2H3 |
InChIキー |
VOCVVBAVUYEGDL-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)N1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


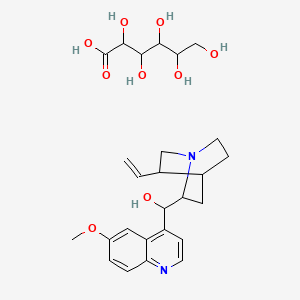
![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
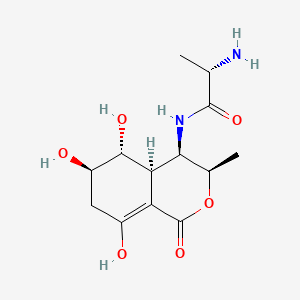
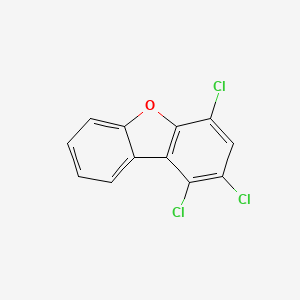
![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)
